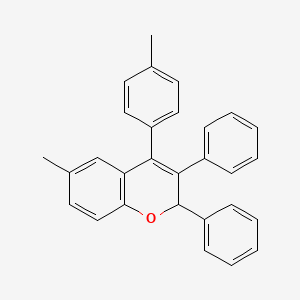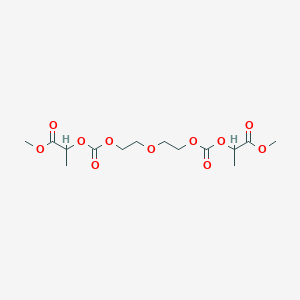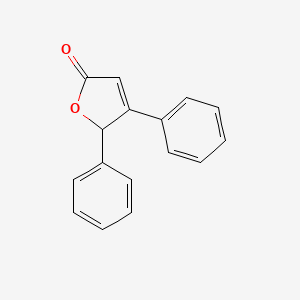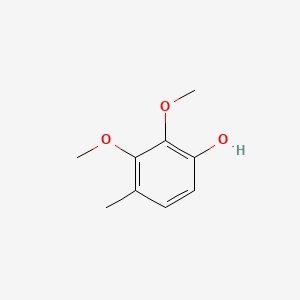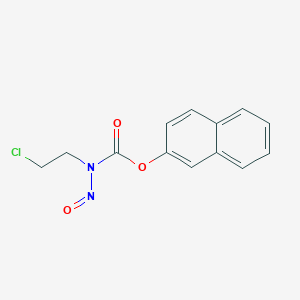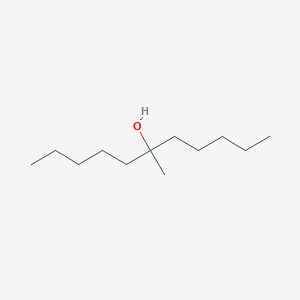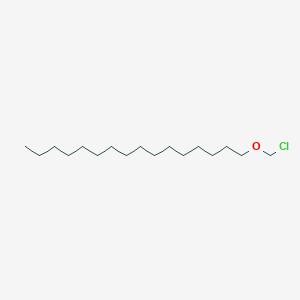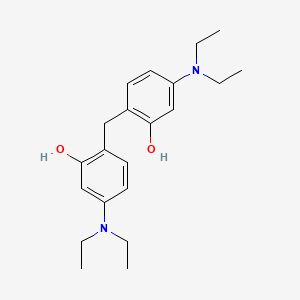
Piperazine, 1-(ethylsulfonyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(ethylsulfonyl)-4-methyl-: is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert N-oxides back to the parent piperazine compound.
Substitution: Piperazine derivatives can undergo nucleophilic substitution reactions, where one substituent is replaced by another.
Cyclization: Cyclization reactions can form fused ring systems involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Cyclization: Cyclization reactions often require catalysts such as palladium or copper.
Major Products:
Oxidation: N-oxides of piperazine derivatives.
Reduction: Parent piperazine compounds.
Substitution: Substituted piperazine derivatives.
Cyclization: Fused ring systems involving the piperazine ring.
Aplicaciones Científicas De Investigación
Chemistry: Piperazine derivatives are used as intermediates in organic synthesis and as building blocks for the synthesis of more complex molecules .
Biology: In biological research, piperazine derivatives are used as probes to study enzyme activity and receptor binding .
Medicine: Piperazine derivatives are key components in several pharmaceutical drugs, including those used to treat anxiety, depression, and infections .
Industry: In the industrial sector, piperazine derivatives are used in the production of polymers, resins, and other materials .
Mecanismo De Acción
Piperazine derivatives exert their effects by interacting with specific molecular targets and pathways. For example, piperazine acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making piperazine an effective anthelmintic agent .
Comparación Con Compuestos Similares
Morpholine: Another six-membered heterocyclic compound with one nitrogen and one oxygen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Propiedades
Número CAS |
5433-67-0 |
|---|---|
Fórmula molecular |
C7H16N2O2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
1-ethylsulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3-7H2,1-2H3 |
Clave InChI |
ZORMGGQFTJBQFQ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCN(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)
